SANT-2

説明

Benzimidazole is a biologically important compound and a useful structural motif for designing molecules of biochemical and pharmacological relevance . It’s a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .

Synthesis Analysis

Benzimidazole derivatives can be synthesized via various methods. For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The benzimidazole moiety is essentially planar . The structure of benzimidazole derivatives can be further analyzed using techniques like Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) .Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, they can act as strong electron donor molecules that can be used for n-type doping .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the HOMO and LUMO energies can reveal that charge transfer happens within the molecule .科学的研究の応用

ヘッジホッグシグナル経路アンタゴニスト

SANT-2は、ヘッジホッグ(Hh)シグナル経路の強力なアンタゴニストです . Hhシグナル経路は、胚発生と成人組織の恒常性における細胞シグナル伝達において重要な役割を果たします .

がん研究

This compoundは、ゴルリン症候群(基底細胞がん、髄芽腫、横紋筋肉腫を発生しやすい疾患)、前立腺がん、膵臓がん、乳がんなど、いくつかの悪性腫瘍の研究に可能性を秘めています .

競合結合研究

競合結合研究により、this compoundはSmo結合シクロパミンを完全に置き換えることができることが示されています . This compoundは、アロステリック様式でSmo結合SAG-1.3と競合します .

電荷密度波(CDW)構造

This compoundは、室温でABA型の積層を伴う、2×2×2の整合性のある電荷密度波(CDW)構造をとります . これは、直接格子像と逆空間マッピングによって実証されています .

歪み安定化

This compoundのCDWは、基板によって課せられた高度に異方性の歪みによって安定化されています . 面外圧縮はファンデルワールスギャップを縮小し、層間結合を増加させます .

CDW形成メカニズムの理解

エピタキシャル歪みthis compoundをCDW材料ファミリーに加えることで、他の遷移金属ダイカルコゲナイド(TMD)材料におけるCDW形成メカニズムの理解を深めることが期待されます .

作用機序

Target of Action

SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway . The primary target of this compound is the Smoothened receptor (Smo) . Smo mediates Hh signaling, which is critical for development, cell growth, and migration, as well as stem cell maintenance .

Mode of Action

This compound interacts with its target, the Smoothened receptor, in a manner consistent with allosteric modulation . This means that this compound binds to a site on the Smo receptor that is different from the active site, leading to a change in the receptor’s conformation and function . This interaction inhibits the activation of the Hh signaling pathway .

Biochemical Pathways

The Hh signaling pathway plays an important role in cell signaling of embryonic development and adult tissue homeostasis . When this pathway is aberrantly activated, it can lead to the development of a variety of cancers . By inhibiting the Hh signaling pathway, this compound can potentially prevent the development and progression of these cancers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway . This inhibition can potentially prevent the development and progression of various malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer .

将来の方向性

生化学分析

Biochemical Properties

SANT-2 interacts with the Smoothened (SMO) receptor, a key protein in the Hh signaling pathway . By binding to the SMO receptor, this compound inhibits the Hh pathway signaling . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its inhibition of the Hh signaling pathway . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SMO receptor, leading to the inhibition of the Hh pathway signaling . This can result in changes in gene expression and cellular metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an antagonist of the Hh signaling pathway, it is likely to interact with enzymes and cofactors involved in this pathway .

特性

IUPAC Name |

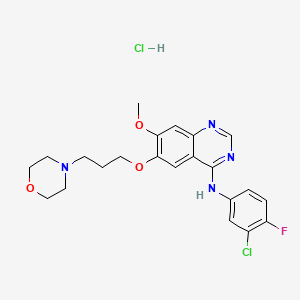

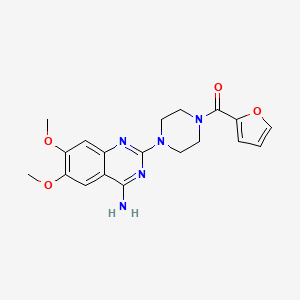

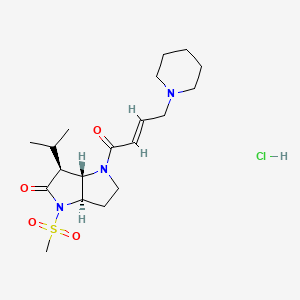

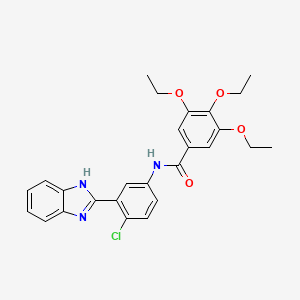

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOJFGFKIVFMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362255 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329196-48-7 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SANT-2 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the Hedgehog (HH) signaling pathway by binding to the Smoothened receptor (Smo). [, , ] While the exact binding site is not fully elucidated in these papers, evidence suggests an allosteric interaction distinct from the agonist binding site. [] By inhibiting Smo, this compound prevents the downstream activation of Gli transcription factors, ultimately suppressing the expression of genes involved in cell growth, proliferation, and stem cell maintenance. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research papers do not delve into detailed SAR studies for this compound, they highlight the importance of structural variations for Smo antagonist activity. For example, the study examining SANT-1 and this compound demonstrates that despite their distinct structures, both act as allosteric inhibitors of Smo. [] This suggests that specific structural motifs within these molecules are crucial for their activity and that modifications could potentially modulate potency and selectivity. Further research exploring the SAR of this compound analogs would be valuable. []

Q3: What in vitro and in vivo evidence supports the efficacy of this compound as an HH pathway inhibitor?

A3: Research demonstrates the efficacy of this compound in inhibiting HH pathway activation and downstream effects. In a cell-based β-lactamase reporter gene assay, this compound effectively inhibited SAG-1.5-induced HH pathway activation. [] Furthermore, studies using colon cancer stem cells showed that this compound, similar to cyclopamine, significantly reduced cell adhesion, invasion, and migration, indicating its potential as a therapeutic agent for targeting metastatic colon cancer stem cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。